(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:
- An (E)-configured benzylidene group at position 1 of the pyrroloquinoxaline core, substituted with a 4-dimethylamino moiety.
- A 3-methoxypropyl carboxamide side chain at position 2.
- A primary amino group at position 2.
The dimethylamino group on the benzylidene moiety may enhance solubility and modulate electronic properties, while the 3-methoxypropyl chain balances steric bulk and hydrophilicity compared to shorter alkyl chains in analogs.
Properties
IUPAC Name |
2-amino-1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-30(2)17-11-9-16(10-12-17)15-27-31-22(25)20(24(32)26-13-6-14-33-3)21-23(31)29-19-8-5-4-7-18(19)28-21/h4-5,7-12,15H,6,13-14,25H2,1-3H3,(H,26,32)/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQQOWZTEFRJSJ-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure features a pyrroloquinoxaline core, which is notable in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- A pyrrolo[2,3-b]quinoxaline scaffold, which is linked to various functional groups such as a dimethylamino group and a methoxypropyl substituent.
- These structural features suggest enhanced solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to (E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit several biological activities:
- Anticancer Activity
-
Antimicrobial Properties
- The presence of the dimethylamino group has been associated with enhanced antimicrobial activity. Compounds in this class have shown effectiveness against both gram-positive and gram-negative bacteria .
-
Anti-inflammatory Effects
- Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production in vitro .
While specific mechanisms for this compound are not fully elucidated, related studies suggest several potential pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as protein kinases and phosphodiesterases, which play critical roles in cell signaling and cancer progression .
- Receptor Interaction : The binding affinity of these compounds to various receptors can lead to downstream effects that promote or inhibit cellular responses .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study involving a series of pyrroloquinoxaline derivatives revealed that one compound significantly inhibited the growth of human lung cancer cells (A549) with an IC50 value of 5 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .
Case Study: Antimicrobial Efficacy
In another investigation, a derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating potent antimicrobial activity. The study suggested that the dimethylamino group enhances membrane permeability, facilitating bacterial cell death .
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound’s analogs differ primarily in:
Benzylidene substituents : Hydroxy, methoxy, ethoxy, or heterocyclic groups.
Carboxamide side chains : Methoxyethyl, ethoxypropyl, phenylethyl, or morpholine-containing groups.
Core modifications: Substitutions on the pyrroloquinoxaline scaffold.
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Ethoxy/methoxy groups (e.g., 4-ethoxy in ) enhance lipophilicity, favoring passive diffusion across biological membranes. Dimethylamino group (target compound) introduces basicity and polar interactions, which may improve target binding in acidic environments .
Carboxamide Side Chains :
- 3-Methoxypropyl (target compound) offers a balance between chain length and hydrophilicity, reducing steric hindrance compared to bulkier groups like morpholinylethyl .
- 2-Methoxyethyl (common in analogs) provides shorter chains with higher flexibility, possibly improving entropic binding contributions .
Research Implications
- Biological Activity: Pyrroloquinoxaline derivatives with electron-donating groups (e.g., methoxy, dimethylamino) on the benzylidene moiety show enhanced interactions with ATP-binding pockets in kinases .
- Toxicity and Stability : Compounds with hydroxy groups (e.g., ) may exhibit higher metabolic clearance due to phase II conjugation, whereas ethoxy/methoxy groups (e.g., ) could prolong half-life .
Q & A
Q. What are the critical considerations for optimizing the synthetic yield of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for condensation steps), solvent selection (e.g., ethanol or DMSO for solubility and reactivity), and catalysts (e.g., acid/base catalysts for imine formation). Purification via column chromatography or recrystallization is essential to isolate the (E)-isomer, as stereochemical purity directly impacts biological activity . Methodological optimization includes DOE (Design of Experiments) to balance reactant stoichiometry and reaction time .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the benzylidene group?
Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing the (E)-configuration. Additionally, X-ray crystallography provides definitive structural evidence, while UV-Vis spectroscopy can monitor π→π* transitions influenced by conjugation in the (E)-isomer .
Q. What spectroscopic techniques are recommended for structural characterization?
- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carboxamide carbonyl signals (~δ 165 ppm).
- HRMS : For molecular weight validation (expected [M+H]+ ~591.26 g/mol).
- FT-IR : To identify amine N-H stretches (~3350 cm⁻¹) and carbonyl bands (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be resolved?
Discrepancies may arise from variations in cellular uptake, metabolic stability, or target expression. Researchers should:
- Perform kinetic solubility assays in physiological buffers (e.g., PBS pH 7.4) to assess permeability.
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., kinase enzymes).
- Validate target engagement via Western blotting (e.g., phosphorylation inhibition in signaling pathways) .
Q. What strategies enhance the compound’s selectivity for kinase inhibition?
- Structure-activity relationship (SAR) studies : Modify the 3-methoxypropyl group to reduce off-target interactions.
- Molecular docking : Screen against kinase homology models (e.g., FGFR1 or EGFR) to prioritize substituents improving binding pocket fit.
- Proteome-wide profiling : Use kinase inhibitor beads (KIBs) to identify off-target effects .
Q. How does solvent polarity impact the compound’s stability during long-term storage?
Stability studies in DMSO (polar aprotic) vs. ethanol (polar protic) reveal:
- DMSO : Prevents hydrolysis of the carboxamide but may induce radical degradation under light.
- Ethanol : Enhances hydrogen bonding but risks esterification of labile groups. Recommended storage: Lyophilized solid at -80°C, with periodic HPLC purity checks .
Methodological Challenges
Q. What experimental designs address low reproducibility in biological assays?
- Orthogonal validation : Combine enzymatic assays (e.g., ADP-Glo™ kinase assays) with cell-based viability tests (MTT/WST-1).
- Strict QC protocols : Standardize compound stock solutions using quantitative NMR (qNMR) for concentration accuracy.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to account for inter-experimental variability .
Q. How can researchers differentiate between covalent and non-covalent target interactions?
- Mass spectrometry : Detect adduct formation (e.g., +78 Da for glutathione trapping).
- Jump dilution assays : Assess time-dependent inhibition reversibility.
- Mutagenesis studies : Replace reactive cysteine residues in target proteins to confirm covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
